molecular formula C9H14ClNO2S B14409088 Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride CAS No. 81741-84-6

Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride

Cat. No.: B14409088
CAS No.: 81741-84-6
M. Wt: 235.73 g/mol
InChI Key: MYJHZIWFVAABAK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for the industrial production of this compound may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while reduction can produce dihydrothiophenes .

Scientific Research Applications

Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor for the treatment of glaucoma.

    Tioconazole: An antifungal agent containing a thiophene ring.

Uniqueness

Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

81741-84-6

Molecular Formula

C9H14ClNO2S

Molecular Weight

235.73 g/mol

IUPAC Name

ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H13NO2S.ClH/c1-3-7-8(10)6(5-13-7)9(11)12-4-2;/h5H,3-4,10H2,1-2H3;1H

InChI Key

MYJHZIWFVAABAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CS1)C(=O)OCC)N.Cl

Origin of Product

United States

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